molecular formula C20H18N4O3 B2938947 1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 329934-35-2

1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No. B2938947
CAS RN: 329934-35-2
M. Wt: 362.389
InChI Key: HUADMVQNJRNFTL-VZUGOBIKSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the compound’s functional groups and overall shape .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical reactivity .

Scientific Research Applications

Structural and Spectral Characteristics

Research has demonstrated the significant role of functional groups in the formation of tautomers and their influence on the energy band gaps of related compounds. For instance, studies on conjugated pyrazoles have shown how functional groups can affect tautomeric behavior and energy band gaps, highlighting the potential for designing materials with specific optical properties (Ibnaouf et al., 2019).

Synthesis and Theoretical Investigations

The synthesis of new Schiff bases containing azo groups derived from pyrazole demonstrates the versatility of this chemical structure in creating compounds with varied spectroscopic properties. These investigations include both experimental and theoretical analyses to understand their structure and behavior under different conditions (Özkınalı et al., 2018).

Fluorescent Properties and Molecular Interactions

Some studies have focused on novel Schiff base analogs derived from 4-aminoantipyrine, examining their fluorescent properties, large Stokes shifts, and dual emission properties. These properties suggest potential applications in sensing, imaging, and as materials for optoelectronic devices (Alam et al., 2015).

Antibacterial Activities

The antibacterial activities of Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been evaluated, indicating that these compounds can be effective against various bacterial strains. Such studies contribute to the search for new antibacterial agents (Asiri & Khan, 2010).

Optical Properties and Thin Film Applications

The optical absorption and refraction properties of certain derivatives have been investigated, revealing insights into their potential use in thin films and optoelectronic applications. These studies offer a glimpse into the material's properties that could be harnessed for advanced technological applications (El-Ghamaz et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include looking at safety measures needed when handling the compound .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, or further studies needed to fully understand its properties .

properties

IUPAC Name

1,5-dimethyl-4-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-15-19(20(25)23(22(15)2)17-8-4-3-5-9-17)21-14-6-7-16-10-12-18(13-11-16)24(26)27/h3-14H,1-2H3/b7-6+,21-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADMVQNJRNFTL-VJHKLOOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-4-((E)-((E)-3-(4-nitrophenyl)allylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one

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